BQ-123
Description
BQ-123 is a cyclic pentapeptide and a selective antagonist of endothelin-1 (ET-1) ETA receptors. It competitively inhibits ET-1 binding to ETA receptors, thereby blocking vasoconstrictive, pro-inflammatory, and fibrotic pathways mediated by this receptor subtype. Key findings from preclinical studies include:
- Cardioprotection: this compound reduces myocardial infarct size by 40% in canine models of coronary occlusion and reperfusion .
- Neurovascular Restoration: In diabetic rats, this compound restores impaired nitric oxide synthase-dependent cerebral arteriolar dilation and reduces oxidative stress .
- Anti-Hypertensive Effects: this compound lowers blood pressure in angiotensin II-infused hypertensive rats by increasing renal medullary perfusion .
- Tissue Protection: Combined with electroacupuncture, this compound mitigates bone damage in rats by suppressing α-SMA and ETAR mRNA expression .
Properties
IUPAC Name |
2-[(3S,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23-,24-,26+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCMAAOURFJIHD-AOYLRGCGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
FMOC-Based Synthesis on SASRIN Resin
BQ-123 is synthesized via SPPS using fluoromethyloxycarbonyl (FMOC) chemistry. The SASRIN resin (2-methoxy-4-alkoxybenzyl alcohol resin) is employed due to its acid-labile linker, enabling mild cleavage conditions. Key steps include:
-
Resin Loading : The C-terminal leucine residue is attached via its carboxyl group to the SASRIN resin using DCC (1,3-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole).
-
Chain Elongation : Sequential coupling of FMOC-protected d-Val, Pro, d-Asp, and d-Trp residues using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the activating agent.
-
Side-Chain Protection :
Cyclization and Deprotection
After linear peptide assembly, cyclization is performed using diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in dichloromethane (DCM). Final deprotection involves:
-
Acidic Cleavage : 1% trifluoroacetic acid (TFA) in DCM to release the peptide from the resin.
-
Global Deprotection : TFA/thioanisole/1,2-ethanedithiol (95:3:2) to remove OtBu and Boc groups.
Yield : 15–20% after HPLC purification (C18 column, 0.1% TFA/acetonitrile gradient).
Solution-Phase Cyclization
DCC/HOBt-Mediated Coupling
An alternative strategy employs solution-phase synthesis for multigram-scale production:
-
Linear Peptide Assembly : FMOC-protected amino acids are coupled sequentially using DCC and HOBt in dimethylformamide (DMF).
-
Head-to-Tail Cyclization :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Reaction Time | 24–48 hours |
| Solvent | DMF |
| Activator | HBTU |
| Base | DIPEA |
Yield : 25–30% after reverse-phase HPLC.
Combinatorial Library Synthesis
Positional Scanning Approach
A self-deconvoluting cyclic pentapeptide library was designed to explore this compound analogs:
-
Library Design : 12 amino acids at four variable positions (82,944 permutations in 48 vials).
-
Synthetic Protocol :
Amino Acid Ratios in Mixtures :
| Position | Amino Acids Included | Molar Ratio |
|---|---|---|
| 1 | L-Pro, D-Pro | 1:1 |
| 2 | D-Val, D-Pro, L-Trp | 4:4:4 |
| 3 | L-Leu, L-Trp | 6:6 |
| 4 | D-Trp, D-Asp | 6:6 |
Key Finding : No analogs exceeded this compound’s potency (relative IC50 = 1.0 vs. 0.0–0.1 for others).
Purification and Analytical Characterization
Reverse-Phase HPLC
Structural Validation
-
NMR Spectroscopy :
-
Mass Spectrometry :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl groups can yield corresponding alcohols.
Scientific Research Applications
Chemical Profile
BQ-123 is a cyclic pentapeptide with the structure cyclo(-D-Trp-D-Asp-Pro-D-Val-Leu-). It was first isolated from Streptomyces misakiensis in 1991. Its mechanism of action involves blocking the endothelin A receptor (ETAR), which plays a crucial role in various physiological processes, including vasoconstriction and sodium reabsorption in the kidneys .
Renal Applications
This compound has been extensively studied for its effects on renal hemodynamics and function. Research indicates that it can enhance renal sodium excretion despite stimulating the renin-angiotensin system, which typically promotes sodium retention. Key findings include:
- Increased Sodium Excretion : this compound administration resulted in a 20% increase in fractional excretion of sodium (FENa) at medium doses .
- Blood Pressure Effects : While systolic blood pressure remained stable, diastolic blood pressure decreased by 6.3%, suggesting a potential role in managing hypertension .
Table 1: Renal Effects of this compound
| Parameter | Medium Dose Change | High Dose Change |
|---|---|---|
| FENa | +20% | Not specified |
| Diastolic BP | -6.3% | Not specified |
| Plasma Renin Concentration (PRC) | +62% | Not specified |
| Angiotensin II (Ang II) | +70% | Not specified |
Inflammatory Diseases
Recent studies have explored the role of this compound in treating acute inflammatory conditions. It has been shown to activate polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs), which play a key role in modulating immune responses.
- Colitis and Pneumonia : this compound treatment significantly alleviated symptoms in models of dextran sulfate sodium-induced colitis and papain-induced pneumonia .
- Mechanism : The IL13/STAT6/Arg1 signaling pathway is implicated in the anti-inflammatory effects mediated by this compound, making it a candidate for further research in immune-mediated inflammatory diseases .
Table 2: Inflammatory Disease Outcomes with this compound Treatment
| Condition | Outcome |
|---|---|
| Dextran Sulfate Sodium-Induced Colitis | Alleviated symptoms |
| Papain-Induced Pneumonia | Alleviated symptoms |
| Concanavalin A-Induced Hepatitis | Alleviated symptoms |
Cardiovascular Health
This compound's antagonistic action on ETAR has significant implications for cardiovascular diseases:
- Hypertension Management : As an effective treatment for hypertension, this compound helps regulate vascular resistance and improve blood flow .
- Myocardial Ischemia : Studies indicate that this compound can reduce infarct size during ischemic events, suggesting its potential as a therapeutic agent for myocardial infarction .
Table 3: Cardiovascular Effects of this compound
| Parameter | Effect |
|---|---|
| Hypertension | Effective treatment |
| Myocardial Infarction | Reduced infarct size |
Case Study 1: Renal Function Improvement
In a randomized controlled trial involving healthy subjects, administration of this compound showed significant improvements in renal parameters without adversely affecting glomerular filtration rate (GFR) or renal plasma flow (RPF). This highlights its potential as a therapeutic agent for conditions involving impaired renal function.
Case Study 2: Inflammatory Response Modulation
In mouse models of acute colitis, treatment with this compound not only alleviated inflammation but also enhanced the activation of PMN-MDSCs, demonstrating its dual role as an anti-inflammatory agent and an immune modulator.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-[(S)-2-(®-1-{(S)-1-[®-1-(1H-indol-3-ylmethyl)-2-oxo-ethylcarbamoyl]-3-methyl-but-3-enylcarbamoyl}-2-methyl-propylcarbamoyl)-pyrrolidin-1-yl]-4-oxo-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting a therapeutic effect .
Comparison with Similar Compounds
Receptor Selectivity
Contradictions : While this compound is widely reported as ETA-specific , incomplete inhibition of ET-1 pressor responses in rats suggests off-target or alternative receptor interactions .
Pharmacokinetics
Key Insight : this compound’s anionic structure facilitates Na⁺-dependent (bile acid transporter) and Na⁺-independent (organic anion transporter) uptake in hepatocytes, distinguishing it from cationic analogs like BQ-587 .
Therapeutic Efficacy
Limitations and Unique Features
- Incomplete Inhibition: this compound only partially blocks ET-1 pressor responses (25% residual activity at high doses), implying non-ETA pathways or receptor subtypes .
- Context-Dependent Effects : In diabetic rats, this compound’s efficacy is enhanced under hyperglycemia, possibly due to reduced selectivity in high-glucose conditions .
- Species Variability: this compound’s vasodilatory effects are delayed in diabetic versus non-diabetic rats, suggesting disease-specific receptor modulation .
Biological Activity
BQ-123 is a selective antagonist of the endothelin A (ETA) receptor, which plays a significant role in various physiological and pathological processes, including vascular tone regulation and inflammation. This article explores the biological activities of this compound, focusing on its effects on oxidative stress, inflammation, renal function, and potential therapeutic applications.
This compound exhibits high selectivity for ETA receptors over ETB receptors, with an approximate 1000-fold preference. This specificity allows it to effectively block endothelin-1 (ET-1) binding, leading to various downstream effects that are critical in cardiovascular and inflammatory responses .
Key Findings:
- Inhibition of Calcium Mobilization : this compound inhibits ETA receptor-mediated calcium mobilization in CHO cells, demonstrating its potential to modulate intracellular signaling pathways associated with vasoconstriction .
- Reduction of Pro-inflammatory Cytokines : Research indicates that this compound reduces the expression of TNF-α and IL-6 in skeletal muscle during endotoxemia, highlighting its role in mitigating inflammation .
Effects on Skeletal Muscle and Inflammation
In a study involving LPS-treated rats, this compound administration led to significant alterations in mRNA levels related to oxidative stress and inflammation. Specifically, it increased the expression of Nrf2 (a key regulator of antioxidant response) while decreasing levels of RelA/p65 mRNA, which is associated with inflammatory responses .
Table 1: Effects of this compound on Skeletal Muscle in LPS-treated Rats
| Parameter | Control | LPS Only | This compound Only | This compound + LPS |
|---|---|---|---|---|
| TNF-α (pg/mL) | Low | High | Low | Significantly Lowered |
| IL-6 (pg/mL) | Low | High | Low | Significantly Lowered |
| Nrf2 mRNA Expression | Baseline | Decreased | Increased | Increased |
| SOD-1 mRNA Expression | Baseline | Unchanged | Increased | Increased |
Renal Effects
This compound has also been studied for its effects on renal hemodynamics. In a placebo-controlled study involving healthy individuals, this compound did not significantly alter glomerular filtration rate (GFR) or renal plasma flow (RPF), but it increased fractional excretion of sodium (FENa) by 20% at medium doses . This suggests a potential role in managing fluid balance and blood pressure regulation.
Therapeutic Applications
The anti-inflammatory properties of this compound position it as a candidate for treating various conditions characterized by excessive inflammation:
- Hypertension : As an ETA receptor antagonist, this compound can reduce vascular resistance and lower blood pressure.
- Cardiomyopathy : Its ability to modulate inflammatory responses may benefit patients with obesity-related heart conditions .
- Acute Inflammatory Diseases : Studies indicate that this compound can activate polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs), which play a crucial role in controlling inflammation. This effect was observed in models of colitis and pneumonia .
Case Studies
- Colitis Model : In a murine model of dextran sulfate sodium-induced colitis, treatment with this compound significantly alleviated symptoms by promoting PMN-MDSC activation and reducing pro-inflammatory cytokines.
- Pneumonia Model : Similar results were observed in papain-induced pneumonia models where this compound treatment resulted in reduced lung inflammation and improved respiratory function.
Q & A
Q. What is the molecular structure and selectivity profile of BQ-123 in endothelin receptor antagonism?
this compound is a cyclic pentapeptide with the sequence cyclo(D-Trp-D-Asp-L-Pro-D-Val-L-Leu). It exhibits potent and selective antagonism for endothelin A (ETA) receptors, with an IC50 of 7.3 nM and Ki of 25 nM for ETA, compared to 18 µM for ETB receptors, demonstrating 1,000-fold selectivity for ETA over ETB . This selectivity is critical for dissecting ETA-specific signaling in vascular smooth muscle cells and hypertension models.
Q. How should this compound be prepared and stored to ensure stability in experimental settings?
this compound is stable for 2 years when stored at -20°C. Stock solutions (10 mg/mL) can be prepared in PBS with 20% DMSO or deionized water (10 mM). Solubility in water is 0.25 mg/mL. For in vivo studies, reconstitution in saline with 10 mM sodium bicarbonate is recommended to avoid aggregation .
Q. What in vitro models are commonly used to study this compound’s anti-proliferative effects on vascular smooth muscle cells?
Cultured human pulmonary arterial smooth muscle cells (hPASMCs) are treated with ET-1 (10 nM) to induce proliferation, followed by co-incubation with this compound (1–10 µM). Proliferation is quantified via BrdU incorporation or phosphoinositide hydrolysis assays. This compound inhibits ET-1-induced DNA synthesis by >70% at 10 µM .
Q. How does this compound modulate blood pressure in rodent hypertension models?
In spontaneously hypertensive rats (SHRs), continuous this compound infusion (1–5 mg/kg/day, i.v.) reduces mean arterial pressure (MAP) by 15–25 mmHg in a dose-dependent manner. This effect is attributed to ETA-mediated vasodilation and suppression of ET-1-induced vasoconstriction .
Advanced Research Questions
Q. Why does this compound show variable efficacy in blocking ET-1-induced vasoconstriction across vascular beds?
Evidence suggests receptor heterogeneity and allosteric interactions. In rat renal vasculature, this compound fails to inhibit ET-1-induced renal blood flow (RBF) reductions at high ET-1 doses (>0.25 nmol/kg), despite attenuating responses at lower doses. This may reflect ETB receptor compensation or tissue-specific ETA isoforms .
Q. What experimental strategies resolve contradictions in this compound’s hemodynamic effects during hyperinsulinemia?
In hyperinsulinemic-euglycemic clamp studies, this compound (1 µg/kg/min) increases leg blood flow (LBF) by 30% in type 2 diabetic (T2D) patients but not in controls. To isolate ETA effects, co-infusion with ETB antagonists (e.g., BQ-788) is recommended, though this combination does not further alter LBF or glucose uptake, suggesting insulin-ETA crosstalk dominates in T2D .
Q. How does this compound’s pharmacokinetic profile influence its pharmacodynamic effects in vivo?
this compound has a short plasma half-life (<30 min), yet its hemodynamic effects persist for 4+ hours post-infusion. For sustained ETA blockade, continuous infusion (0.2 mg/kg/min) with a loading dose (1 mg/kg) is required. Intermittent bolus dosing (1 mg/kg, i.v.) is insufficient due to rapid clearance .
Q. What mechanisms underlie this compound’s neuroprotective effects in cerebral ischemia models?
this compound (3 mg/kg, i.v.) reduces infarct volume by 40% in middle cerebral artery occlusion (MCAO) models. This involves ETA-mediated suppression of ET-1-driven oxidative stress and Nrf2 pathway activation, enhancing antioxidant defenses (e.g., SOD, catalase) in ischemic brain tissue .
Q. How does viral infection alter this compound’s potency in respiratory tract models?
In virus-inoculated mouse trachea, this compound (3 µM) shifts the ET-1 concentration-response curve 50-fold rightward, compared to 5-fold in controls. Viral infection downregulates ETA receptor density or coupling efficiency, necessitating higher this compound doses to achieve equivalent antagonism .
Q. What methodological pitfalls arise when studying this compound’s receptor interactions via radioligand binding?
Kinetic studies in rat cardiac membranes reveal non-competitive inhibition, suggesting this compound binds an allosteric site distinct from ET-1. To avoid misinterpretation, Schild analysis should be supplemented with dissociation rate assays. For example, this compound increases ET-1 dissociation rates (koff) by 3-fold, confirming allosteric modulation .
Methodological Recommendations
- Dose Optimization : Use 1–10 µM for in vitro ETA blockade; in vivo doses range from 1 mg/kg (bolus) to 5 mg/kg/day (infusion).
- Control for ETB Activity : Combine this compound with ETB antagonists (e.g., BQ-788) in tissues with mixed receptor expression.
- Temporal Considerations : Account for this compound’s delayed pharmacodynamic effects relative to its short half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
